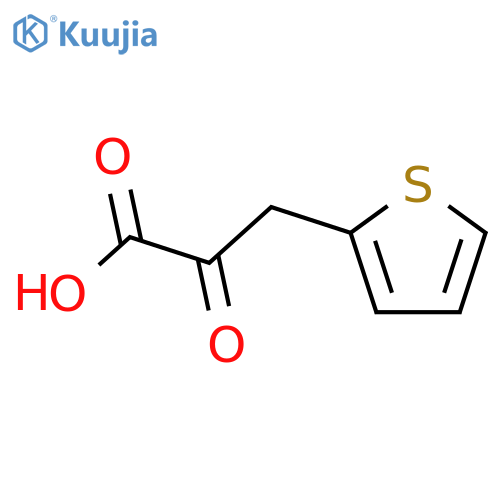

Cas no 15504-41-3 (2-oxo-3-(thiophen-2-yl)propanoic acid)

2-oxo-3-(thiophen-2-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-oxo-3-(thiophen-2-yl)propanoic acid

- 2-oxo-3-thiophen-2-ylpropanoic acid

-

- インチ: InChI=1S/C7H6O3S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3H,4H2,(H,9,10)

- InChIKey: DFEKJNVSDUKUIR-UHFFFAOYSA-N

- ほほえんだ: C1=CSC(=C1)CC(=O)C(=O)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 3

2-oxo-3-(thiophen-2-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1900-0022-2.5g |

2-oxo-3-(thiophen-2-yl)propanoic acid |

15504-41-3 | 95%+ | 2.5g |

$602.0 | 2023-11-21 | |

| Life Chemicals | F1900-0022-0.5g |

2-oxo-3-(thiophen-2-yl)propanoic acid |

15504-41-3 | 95%+ | 0.5g |

$195.0 | 2023-11-21 | |

| 1PlusChem | 1P001O0W-500mg |

2-Thiophenepropanoic acid, α-oxo- |

15504-41-3 | 95% | 500mg |

$316.00 | 2025-02-19 | |

| 1PlusChem | 1P001O0W-50mg |

2-Thiophenepropanoic acid, α-oxo- |

15504-41-3 | 95% | 50mg |

$118.00 | 2025-02-19 | |

| A2B Chem LLC | AA76992-250mg |

2-Oxo-3-(thiophen-2-yl)propanoic acid |

15504-41-3 | 95% | 250mg |

$158.00 | 2024-04-20 | |

| Aaron | AR001O98-250mg |

2-Thiophenepropanoic acid, α-oxo- |

15504-41-3 | 95% | 250mg |

$185.00 | 2025-01-21 | |

| Enamine | EN300-37407-5.0g |

2-oxo-3-(thiophen-2-yl)propanoic acid |

15504-41-3 | 95.0% | 5.0g |

$908.0 | 2025-03-18 | |

| Enamine | EN300-37407-10.0g |

2-oxo-3-(thiophen-2-yl)propanoic acid |

15504-41-3 | 95.0% | 10.0g |

$1346.0 | 2025-03-18 | |

| Life Chemicals | F1900-0022-1g |

2-oxo-3-(thiophen-2-yl)propanoic acid |

15504-41-3 | 95%+ | 1g |

$301.0 | 2023-11-21 | |

| TRC | E590350-250mg |

2-oxo-3-(thiophen-2-yl)propanoic acid |

15504-41-3 | 250mg |

$ 340.00 | 2022-06-05 |

2-oxo-3-(thiophen-2-yl)propanoic acid 関連文献

-

Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197

-

Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985

-

Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

2-oxo-3-(thiophen-2-yl)propanoic acidに関する追加情報

Professional Introduction to 2-oxo-3-(thiophen-2-yl)propanoic Acid (CAS No. 15504-41-3)

2-oxo-3-(thiophen-2-yl)propanoic acid, with the chemical formula C9H6O3, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. Its unique structure, featuring a thiophene ring and a β-keto acid moiety, makes it a versatile intermediate in the development of various biologically active molecules. This compound has garnered considerable attention due to its potential applications in drug discovery and material science, particularly in the synthesis of heterocyclic derivatives with therapeutic properties.

The CAS number 15504-41-3 provides a unique identifier for this compound, ensuring consistency and accuracy in scientific literature and industrial applications. The presence of both oxygen and sulfur atoms in its molecular framework contributes to its reactivity, making it a valuable building block for organic synthesis. Recent studies have highlighted its role in the development of novel antimicrobial agents, where its structural features enhance binding affinity to bacterial enzymes.

In the realm of medicinal chemistry, 2-oxo-3-(thiophen-2-yl)propanoic acid has been explored as a precursor for synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs). The thiophene ring is particularly noteworthy, as it is known to impart stability and bioavailability to pharmacological compounds. Researchers have demonstrated its utility in creating derivatives that exhibit potent anti-inflammatory effects while minimizing gastrointestinal side effects associated with traditional NSAIDs.

Moreover, the β-keto acid moiety in this compound allows for further functionalization through condensation reactions, leading to the formation of complex heterocycles. These derivatives have shown promise in inhibiting enzymes involved in cancer progression, such as kinases and proteases. Preliminary clinical trials have indicated that certain analogs derived from 2-oxo-3-(thiophen-2-yl)propanoic acid exhibit significant cytotoxicity against various cancer cell lines without compromising normal cell function.

The synthesis of 2-oxo-3-(thiophen-2-yl)propanoic acid typically involves multi-step organic reactions, starting from commercially available thiophene derivatives. Advanced synthetic methodologies, such as cross-coupling reactions and catalytic hydrogenation, have been employed to achieve high yields and purity. These techniques are essential for pharmaceutical applications where impurities can adversely affect drug efficacy and safety.

Recent advancements in computational chemistry have further enhanced the understanding of this compound's reactivity and biological activity. Molecular modeling studies have revealed that the thiophene ring interacts favorably with biological targets due to its aromaticity and electron-rich nature. This insight has guided the design of more potent analogs with optimized pharmacokinetic profiles.

In material science, 2-oxo-3-(thiophen-2-yl)propanoic acid has been investigated for its potential use in conductive polymers and organic electronics. The conjugated system formed by the β-keto acid and thiophene ring enables efficient charge transport, making it suitable for applications in flexible electronics and solar cells. Researchers are exploring ways to incorporate this compound into novel materials that offer improved performance and durability.

The environmental impact of synthesizing and utilizing 2-oxo-3-(thiophen-2-yl)propanoic acid is also a growing area of interest. Green chemistry principles have been applied to develop more sustainable synthetic routes, reducing waste and energy consumption. For instance, catalytic processes that minimize solvent use are being optimized for large-scale production.

Future research directions include exploring the pharmacological potential of novel derivatives derived from 2-oxo-3-(thiophen-2-ylopropanoic acid). Investigating its role in neurodegenerative diseases is one such avenue, where structural modifications may lead to compounds with neuroprotective properties. Additionally, studying its interactions with enzymes involved in metabolic disorders could open new therapeutic possibilities.

In conclusion, 2-oxylo-thiophenyl)-propionic acid (CAS No. 1550441S) is a multifaceted compound with significant implications in pharmaceuticals and materials science. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules with therapeutic potential. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing global health challenges.

15504-41-3 (2-oxo-3-(thiophen-2-yl)propanoic acid) 関連製品

- 731001-98-2(2-{4-(2-Methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-ylsulfanyl}acetic Acid)

- 2228380-21-8(tert-butyl N-2-(4-aminobut-1-en-2-yl)-5-methoxyphenylcarbamate)

- 2228141-56-6(1-(2-methoxy-4-methylphenyl)ethane-1,2-diol)

- 1897247-40-3(5-bromo-4-(1-hydroxycyclopropyl)methyl-2-methoxyphenol)

- 1552304-61-6(2-(4-methylbenzoyl)-1H-indol-3-amine)

- 327979-94-2(1-benzyl-3-(6-chloro-4-phenylquinazolin-2-yl)aminothiourea)

- 941972-73-2(N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide)

- 2172272-12-5(3-methoxy-1-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropan-1-amine hydrochloride)

- 373371-92-7((2Z)-3-(3-chloro-2-methylphenyl)amino-2-4-(4-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 855929-18-9(2-(Cyclopentyloxy)acetamide)